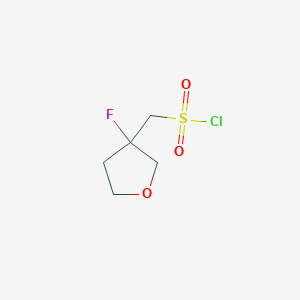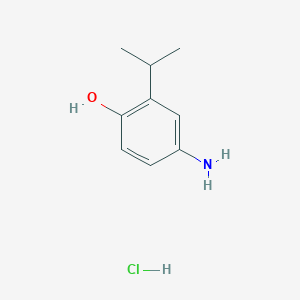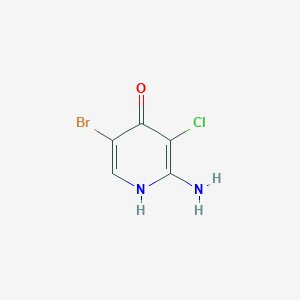
2-Fluoro-3-(thienyl)pyridine
Descripción general
Descripción
2-Fluoro-3-(thienyl)pyridine is a chemical compound with the CAS Number: 1437794-91-6 . It has a molecular weight of 179.22 and its IUPAC name is 2-fluoro-3-(thiophen-2-yl)pyridine . It is used in scientific research due to its unique properties, which make it valuable for synthesizing new molecules and studying their applications in various fields such as pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 2-Fluoro-3-(thienyl)pyridine involves several methods. One method involves the reaction of 2-Fluoropyridine with thiophene . Another method involves the Suzuki–Miyaura cross-coupling of aryl bromides with 2-thienyl, 3-thienyl, 2-pyridyl, and 3-pyridyl aluminum reagents .Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-(thienyl)pyridine is represented by the linear formula C9H6FNS . The InChI Code for this compound is 1S/C9H6FNS/c10-9-7 (3-1-5-11-9)8-4-2-6-12-8/h1-6H .Physical And Chemical Properties Analysis
2-Fluoro-3-(thienyl)pyridine is stored at refrigerated temperatures . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
1. Fluorescent Chemosensors
- Application Summary : “2-Fluoro-3-(thienyl)pyridine” is used in the development of π-conjugated polymer-based sensors, which have attracted much attention due to their amplified detection sensitivity in the detection of a variety of environmental pollutants and bioactive compounds .
- Methods of Application : The specific methods of application are not detailed in the source, but generally involve the synthesis of conjugated polymers with N-heterocyclic moieties .
- Results or Outcomes : These sensors have shown significant progress over the past two decades, with a surge in research in this field observed in the last ten years .
2. Nitric Oxide Detection
- Application Summary : A new Hantzsch ester fluorescent probe (TPC) containing a thienyl-pyridine group appended to the dihydropyridine ring was synthesized and characterized and successfully applied in the fluorescent sensing of nitric oxide (NO) in aqueous solution .
- Methods of Application : The fluorescence of probe TPC shows extremely strong blue fluorescence, while its fluorescence was greatly switched off upon the addition of NO solution .
- Results or Outcomes : The probe showed high selectivity and sensitivity to NO. The limit of the detection was calculated to be 0.4 µM . The probe shows good stability over a broad pH range (pH > 4) .
3. Herbicides and Insecticides
- Application Summary : Fluorinated pyridines, such as “2-Fluoro-3-(thienyl)pyridine”, have been used as starting materials for the synthesis of some herbicides and insecticides .
- Methods of Application : The specific methods of application are not detailed in the source, but generally involve the synthesis of fluorinated pyridines .
- Results or Outcomes : The use of fluorinated pyridines in the synthesis of herbicides and insecticides could potentially enhance their effectiveness, but specific results or outcomes are not provided in the source .
4. Synthesis of Thieno[3,2-d]pyrimidin-4-ones
- Application Summary : Thienyl-pyridine derivatives, such as “2-Fluoro-3-(thienyl)pyridine”, could potentially be used in the synthesis of thieno[3,2-d]pyrimidin-4-ones .
- Methods of Application : The synthesis generally involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .
- Results or Outcomes : Thieno[3,2-d]pyrimidin-4-ones have a wide range of applications in medicinal chemistry, but specific results or outcomes are not provided in the source .
Safety And Hazards
Propiedades
IUPAC Name |
2-fluoro-3-thiophen-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNS/c10-9-7(3-1-5-11-9)8-4-2-6-12-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSHMURIBVPKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(thienyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B1450225.png)
![{2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B1450226.png)




![8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B1450236.png)

![1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol](/img/structure/B1450240.png)
![5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride](/img/structure/B1450241.png)
![N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B1450242.png)

![5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B1450244.png)
![1-Bromo-2-[chloro(difluoro)-methoxy]-3-nitro-benzene](/img/structure/B1450247.png)